Chlorosulfonic acid neopentyl ester
CAS No.: 764-08-9
Cat. No.: VC4126232
Molecular Formula: C5H11ClO3S
Molecular Weight: 186.66
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 764-08-9 |
---|---|
Molecular Formula | C5H11ClO3S |
Molecular Weight | 186.66 |
IUPAC Name | 1-chlorosulfonyloxy-2,2-dimethylpropane |
Standard InChI | InChI=1S/C5H11ClO3S/c1-5(2,3)4-9-10(6,7)8/h4H2,1-3H3 |
Standard InChI Key | FOMUQBCOZUHIAR-UHFFFAOYSA-N |
SMILES | CC(C)(C)COS(=O)(=O)Cl |
Canonical SMILES | CC(C)(C)COS(=O)(=O)Cl |
Introduction
Structural Identification and Molecular Properties
Chemical Identity
Chlorosulfonic acid neopentyl ester is systematically named 2,2-dimethylpropyl chloranesulfonate and alternatively referred to as 1-chlorosulfonyloxy-2,2-dimethylpropane . Key identifiers include:
Property | Value | Source |
---|---|---|
CAS Registry Number | 764-08-9 | |
EC Number | 895-726-5 | |
Molecular Formula | ||
Molecular Weight | 186.66 g/mol | |
SMILES Notation | CC(C)(C)COS(=O)(=O)Cl |
The neopentyl group () sterically shields the sulfonate group, reducing unintended side reactions while maintaining electrophilicity at the sulfur center .
Physicochemical Characteristics
Experimental and calculated properties include:
The compound’s stability under ambient conditions makes it suitable for storage and handling in industrial settings, though moisture sensitivity necessitates anhydrous environments .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The esterification of neopentyl alcohol () with chlorosulfonic acid () is the primary synthetic route:
This exothermic reaction requires temperature control (0–5°C) and inert atmospheres to prevent hydrolysis . Pyridine or triethylamine is often added to scavenge HCl, driving the reaction to completion .
Industrial Manufacturing
Continuous flow reactors optimize yield () and purity by minimizing side products like dialkyl sulfates . Catalytic methods using diarylborinic acids enable site-selective sulfation of complex substrates, expanding utility in pharmaceutical synthesis . For example, the sulfation of β-lactamase inhibitors employs complexes followed by ion-exchange chromatography to isolate products .
Reactivity and Mechanistic Insights
Hydrolysis and Solvolysis
Hydrolysis proceeds via nucleophilic attack at the sulfur atom, yielding neopentyl alcohol and chlorosulfonic acid:
In alcoholic solvents (e.g., n-propanol), solvolysis generates dialkyl ethers and sulfates, with competing S1 and S2 pathways depending on steric effects .
Sulfonation Reactions
The compound transfers sulfonate groups to nucleophiles (e.g., amines, phenols) under mild conditions. For instance, sulfamation of benzylamine derivatives using yields biologically active sulfamates :
This reactivity underpins its use in modifying flavonoids (e.g., quercetin) to enhance anti-inflammatory properties .
Applications in Research and Industry
Pharmaceutical Intermediates
The compound’s ability to introduce sulfonate groups aids in drug design. For example, protocatechuic acid sulfates—synthesized via —inhibit interleukin-6 (IL-6) and vascular cell adhesion molecule-1 (VCAM-1), offering potential in cardiovascular therapeutics .
Materials Science
Sulfated polysaccharides (e.g., agarose sulfate) exhibit anticoagulant activity comparable to heparin. A modified chlorosulfonic acid-pyridine method sulfates agarose at 65°C, producing materials with tailored bioactivity .
Specialty Chemicals
Industrial applications include surfactants and ion-exchange resins. The neopentyl group’s stability allows sulfonation of heat-sensitive substrates, enabling innovations in polymer chemistry .
Comparative Analysis with Related Sulfonating Agents
Agent | Reactivity | Stability | Applications |
---|---|---|---|
Chlorosulfonic Acid | High | Low | Bulk sulfonation of aromatics |
Sulfur Trioxide () | Very High | Low | Industrial sulfation |
Methanesulfonic Acid | Moderate | High | Acid catalysis |
Neopentyl Ester | Moderate | High | Selective sulfonation |
The neopentyl ester’s steric hindrance reduces unwanted polymerization, making it ideal for fine chemical synthesis .
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